Cas no 62362-59-8 (4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine)
![4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine structure](https://de.kuujia.com/scimg/cas/62362-59-8x500.png)
62362-59-8 structure
Produktname:4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine
4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine
- L-glycero-.β.-L-gluco-Heptopyranosylamine, 4-deoxy-4-[[[(14-methyl-1-oxopentadecyl)amino]acetyl]amino]-N-1H-purin-6-yl-
- Septacidin
- L-Glycero-.beta.-L-gluco-Heptopyranosylamine, {4-deoxy-4-[[[(14-methyl-1-oxopentadecyl)amino]acetyl]amino]-N-1H-p} urin-6-yl-
- DA-55808
- Squibb antibiotic 1325
- L-glycero-beta-L-manno-Heptopyranosylamine, 4-deoxy-4-((((14-methyl-1-oxopentadecyl)amino)acetyl)amino)-N-1H-purin-6-yl-
- Spicamycin
- CHEBI:80079
- 87099-85-2
- DTXSID40977909
- 4-Deoxy-4-({1-hydroxy-2-[(1-hydroxy-14-methylpentadecylidene)amino]ethylidene}amino)-N-9H-purin-6-ylheptopyranosylamine
- L-glycero-.beta.-L-gluco-Heptopyranosylamine, 4-deoxy-4-[[[(14-methyl-1-oxopentadecyl)amino]acetyl]amino]-N-1H-purin-6-yl-
- NSC65104
- 4-Deoxy-4-(([(14-methylpentadecanoyl)amino]acetyl)amino)-N-(7H-purin-6-yl)heptopyranosylamine #
- NCI60_017861
- 4-Deoxy-4-((((14-methylpentadecanoyl)amino)acetyl)amino)-N-(9H-purin-6-yl)heptopyranosylamine
- Crystalline Antibiotic (B-17325)
- N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide
- B 17325K008
- NSC-65104
- 62362-59-8
- N-(1H-Purin-6-yl)-4-[[[(14-methyl-1-oxopentadecyl)amino]acetyl]amino]-4-deoxy-beta-L-glycero-L-manno-heptopyranosylamine
- SMR001566802
- MLS002702993
- Q27149232
- N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(9H-purin-6-ylamino)tetrahydropyran-3-yl]amino]-2-oxo-ethyl]-14-methyl-pentadecanamide
- CHEMBL1702321
- PD011268
- Crystalline Antibiotic
- L-glycero-.beta.-L-gluco-Heptopyranosylamine, 4-deoxy-4-((((14-methyl-1-oxopentadecyl)amino)acetyl)amino)-N-1H-purin-6-yl-
- N-(2-((6-((7H-purin-6-yl)amino)-2-(1,2-dihydroxyethyl)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)amino)-2-oxoethyl)-14-methylpentadecanamide
-
- Inchi: InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)
- InChI-Schlüssel: YBZRLMLGUBIIDN-UHFFFAOYSA-N
- Lächelt: CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(O)C(O)C(Nc2ncnc3[nH]cnc23)OC1C(O)CO
Berechnete Eigenschaften
- Genaue Masse: 621.385
- Monoisotopenmasse: 621.385
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 20
- Komplexität: 842
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 215Ų
- XLogP3: 4.1
Experimentelle Eigenschaften
- Dichte: 1.1833 (rough estimate)
- Siedepunkt: 662.28°C (rough estimate)
- Flammpunkt: 546.2°C
- Brechungsindex: 1.6910 (estimate)
- PSA: 214.84000
- LogP: 2.35770
4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine Verwandte Literatur
-
Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591
-
Zhengyan Guo,Yue Tang,Wei Tang,Yihua Chen Nat. Prod. Rep. 2021 38 1887
-
Stéphane Mons,George W. J. Fleet Org. Biomol. Chem. 2003 1 3685
-
Dawei Zhang,Qingkun Liu,Rayshan Visvanathan,Michael R. Tuchband,Ghadah H. Sheetah,Benjamin D. Fairbanks,Noel A. Clark,Ivan I. Smalyukh,Christopher N. Bowman Soft Matter 2018 14 7045
62362-59-8 (4-deoxy-4-{[N-(14-methylpentadecanoyl)glycyl]amino}-N-5H-purin-6-ylheptopyranosylamine) Verwandte Produkte
- 315711-19-4(ethyl 4,5-dimethyl-2-(2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate)
- 1286717-90-5(3-(2-chlorophenyl)-1-(furan-2-yl)methyl-1-(pyridin-2-yl)methylurea)
- 1805664-04-3(Ethyl 5-cyano-3-difluoromethoxy-2-ethylbenzoate)
- 1206972-45-3(2-Chloro-5-(trifluoromethoxy)pyridine)
- 832740-15-5(3-isoxazol-5-ylaniline)
- 2172548-59-1(1-(3-amino-3-phenylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one)
- 1601734-48-8(1-(iodomethyl)-3-methyl-1-(4-methylpentyl)oxycyclohexane)
- 76590-50-6(4-Cyanophenyl hydrogen carbonate)
- 1207054-11-2(2-(2-chloro-6-fluorophenyl)-N-4-(1H-pyrazol-3-yl)phenylacetamide)
- 158980-52-0(rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans)
Empfohlene Lieferanten
Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
